
3-(4-Methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Vue d'ensemble
Description
“3-(4-Methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C14H9F3N2OS. It is a derivative of trifluoromethylpyridine (TFMP), which is known for its applications in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as the compound , is typically achieved through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, a methoxyphenyl group, and a sulfanyl group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Agrochemical Industry
3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile: is utilized in the synthesis of active ingredients for agrochemicals. The trifluoromethylpyridine (TFMP) moiety, to which this compound belongs, is commonly incorporated into pesticides. These compounds are valued for their role in protecting crops from pests, with over 20 new TFMP-containing agrochemicals having acquired ISO common names .
Pharmaceutical Industry
The pharmaceutical industry benefits from the unique physicochemical properties of the fluorine atom present in TFMP derivatives. Several pharmaceutical products containing the TFMP moiety have been approved for market, and many candidates are currently undergoing clinical trials .
Veterinary Medicine
Similar to its use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. Two veterinary products containing the TFMP structure have been granted market approval, highlighting the compound’s versatility .
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various organic molecules. Its incorporation into larger structures is crucial for the development of novel materials and chemicals with desired properties .
Material Science
In material science, the compound’s derivatives are explored for their potential in creating advanced materials. The trifluoromethyl group is particularly of interest due to its ability to impart unique characteristics to materials .
Chemical Research
3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile: is a subject of ongoing chemical research, where its reactivity and interactions with other chemicals are studied to understand and develop new reactions and synthesis methods .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-10-2-4-11(5-3-10)21-13-6-9(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEOXLAHHDLNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1430416.png)
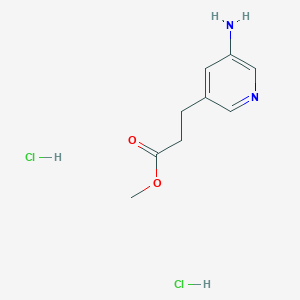
![N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl}valinamide](/img/structure/B1430419.png)
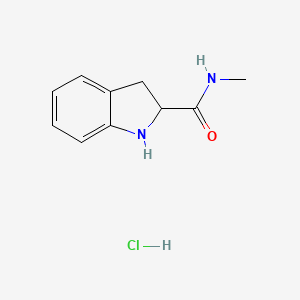


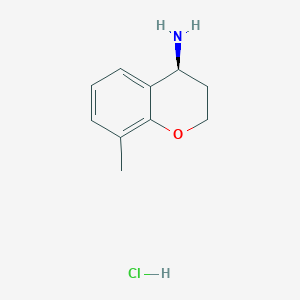

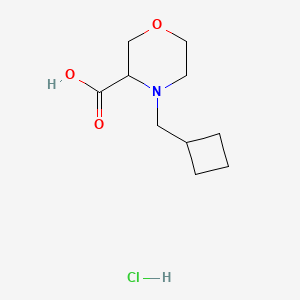
![4-Chlorothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1430430.png)
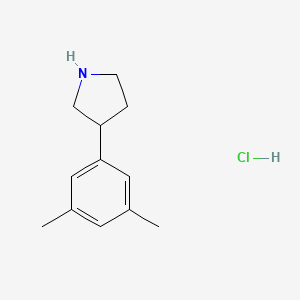
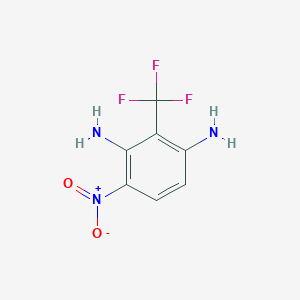
![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)